Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a chlorinated aromatic ring, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and a suitable dihalide.
Chlorination: The aromatic ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Pyrimidine Ring Formation: The tetrahydropyrimidine ring is formed via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer and antiviral agents.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- N’-[(E)-(6-Chloro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Uniqueness
Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydropyrimidine core is particularly significant in medicinal chemistry for the development of bioactive compounds.
Properties
Molecular Formula |
C14H13ClN2O5 |
---|---|
Molecular Weight |
324.71 g/mol |
IUPAC Name |
methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H13ClN2O5/c1-6-11(13(18)20-2)12(17-14(19)16-6)7-3-9-10(4-8(7)15)22-5-21-9/h3-4,12H,5H2,1-2H3,(H2,16,17,19) |
InChI Key |
VUKNLCGGZWYCES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2Cl)OCO3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.